molecular formula C16H15Cl2NO2 B5798075 N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide

Cat. No. B5798075
M. Wt: 324.2 g/mol
InChI Key: TYFCLVQQJBMZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as diclosulam, is a herbicide that is commonly used in agriculture. It belongs to the sulfonylurea family of herbicides and is known for its broad-spectrum weed control. In recent years, diclosulam has gained attention for its potential applications in scientific research.

Mechanism of Action

Diclosulam works by inhibiting the activity of acetolactate synthase, an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic levels of intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
Diclosulam has been found to have a number of biochemical and physiological effects in both plants and animals. In plants, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to induce oxidative stress, alter membrane fluidity, and disrupt photosynthesis. In animals, this compound has been found to have a low toxicity profile and is rapidly metabolized and excreted.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide for lab experiments is its high potency and specificity. This allows researchers to study the effects of acetolactate synthase inhibition in a controlled setting. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of future directions for research on N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide. One area of interest is the development of new herbicides that target different enzymes in the branched-chain amino acid biosynthesis pathway. Another area of interest is the study of the effects of this compound on non-target organisms, including beneficial insects and soil microorganisms. Finally, there is potential for this compound to be used as a tool for studying the mechanisms of herbicide resistance in weeds.

Synthesis Methods

Diclosulam can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with 2,5-dimethylphenol in the presence of a base such as potassium carbonate. The resulting intermediate can then be reacted with chloroacetyl chloride to form N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide.

Scientific Research Applications

Diclosulam has been found to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and plant physiology. In cancer research, N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, this compound has been found to modulate the activity of voltage-gated ion channels, which play a critical role in neural signaling. In plant physiology, this compound has been used to study the mechanisms of herbicide resistance in weeds.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-10-3-4-11(2)15(5-10)21-9-16(20)19-14-7-12(17)6-13(18)8-14/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFCLVQQJBMZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.